3h-Pyrazol-3-one, 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-

Spectrophotometric determination of iron(III) Mixed-ligand complex stoichiometry Diantipyrylalkane homologous series comparison

3H-Pyrazol-3-one, 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl- (CAS 1461-17-2), also widely referred to in the analytical chemistry literature as Diantipyrylpropylmethane (DAPM or DAPPM), is a bis-pyrazolone compound formed by two antipyrine (1,5-dimethyl-2-phenyl-3-pyrazolone) moieties linked via a butylidene bridge. With a molecular formula of C26H30N4O2 and a molecular weight of 430.55 g/mol, DAPM belongs to the diantipyrylalkane homologous series that serves as a versatile platform for metal-ion extraction, spectrophotometric determination, and ion-selective electrode fabrication.

Molecular Formula C26H30N4O2
Molecular Weight 430.5 g/mol
CAS No. 1461-17-2
Cat. No. B073434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3h-Pyrazol-3-one, 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-
CAS1461-17-2
Synonyms4,4'-Butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]
Molecular FormulaC26H30N4O2
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCCCC(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C
InChIInChI=1S/C26H30N4O2/c1-6-13-22(23-18(2)27(4)29(25(23)31)20-14-9-7-10-15-20)24-19(3)28(5)30(26(24)32)21-16-11-8-12-17-21/h7-12,14-17,22H,6,13H2,1-5H3
InChIKeyHDWBDLKIQZBFBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Pyrazol-3-one, 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl- (CAS 1461-17-2): Procurement-Relevant Identity and Regulatory Context


3H-Pyrazol-3-one, 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl- (CAS 1461-17-2), also widely referred to in the analytical chemistry literature as Diantipyrylpropylmethane (DAPM or DAPPM), is a bis-pyrazolone compound formed by two antipyrine (1,5-dimethyl-2-phenyl-3-pyrazolone) moieties linked via a butylidene bridge . With a molecular formula of C26H30N4O2 and a molecular weight of 430.55 g/mol, DAPM belongs to the diantipyrylalkane homologous series that serves as a versatile platform for metal-ion extraction, spectrophotometric determination, and ion-selective electrode fabrication [1]. The compound is listed on the U.S. EPA TSCA Inventory with a designation of 'Inactive' under the 2024 CDR reporting cycle, meaning that its commercial manufacture or import into the United States may be subject to regulatory notification requirements prior to resumption of activity [2]. This regulatory status is a critical procurement consideration that distinguishes DAPM from research-only analogs lacking EPA registration.

Platinum-group metal extraction reagent for radiochemical sample preparation
Mixed-ligand spectrophotometric probe for trace iron(III) determination
Electroactive ionophore for mercury-selective electrode fabrication
Extraction-photometric determination of zirconium with sensitivity enhancement
EPA TSCA Inventory: Inactive — regulatory notification may be required before procurement

Why 3H-Pyrazol-3-one, 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl- Cannot Be Substituted with Other Diantipyrylalkanes in Analytical Method Development


Within the diantipyrylalkane homologous series—which includes diantipyrylmethane (DAM), diantipyrylphenylmethane (DAPhM), and diantipyrylpropylmethane (DAPM)—each homolog exhibits a distinct combination of steric bulk, lipophilicity, and metal-ion coordination geometry that directly governs extraction efficiency, complex stoichiometry, and potentiometric selectivity [1]. Procurement decisions that treat these compounds as interchangeable risk method failure because even subtle differences in the bridging alkyl or aryl group produce measurable shifts in analytical performance: for instance, mixed-ligand complexes with iron(III) adopt different component ratios depending on whether DAM, DAPhM, or DAPM serves as the third ligand, while platinum-group metal extraction efficiencies vary with the homolog selected [2]. Generic substitution without quantitative verification of the specific homolog's performance in the target assay is therefore contraindicated.

Mixed-ligand stoichiometry differs between DAPM and its homologs, altering calibration sensitivity.
Stability constant enhancement and selectivity profile are homolog-dependent; optimal pH shifts by 0.5–1 unit.
Platinum-group metal extraction efficiency is not transferable; DAPM’s broad HCl window may not replicate with DAM.

Quantitative Differentiation Evidence for 3H-Pyrazol-3-one, 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl- (DAPM) vs. Closest Analogs


Mixed-Ligand Complex Stoichiometry with Fe(III) Distinguishes DAPM from Diantipyrylmethane (DAM) and Diantipyrylphenylmethane (DAPhM)

In a 2024 study employing the Schiff-base reagent 2-(((1-(3-bromophenyl)ethylidene)hydrazono)methyl)phenol (R) for the spectrophotometric determination of iron(III), the mixed-ligand complex formed in the presence of DAPM adopted a Fe(III):R:DAPM stoichiometry of 1:1:2, which is distinct from the 1:2:1 stoichiometry observed with diantipyrylmethane (DAM) and the 1:1:1 stoichiometry observed with diantipyrylphenylmethane (DAPhM) [1]. All three stoichiometries were independently confirmed by the isomolar series method, the Starik–Barbanel relative yield method, and the equilibrium shift method [1]. This differential stoichiometry arises from the steric and electronic properties of the propyl bridge in DAPM, which accommodates two equivalents of the hydrophobic antipyrine moiety per Fe(III) center, in contrast to the single-equivalent incorporation observed for DAM and DAPhM under identical conditions [1].

Fe(III) stoichiometry
Head-to-head
DAPM 1:1:2 (Fe:R:L)
DAM 1:2:1
DAPhM 1:1:1
Stoichiometry controls molar absorptivity and calibration range
Confirmed by three independent methods
Spectrophotometric determination of iron(III) Mixed-ligand complex stoichiometry Diantipyrylalkane homologous series comparison

Stability Constant Enhancement of Fe(III) Mixed-Ligand Complexes: DAPM Elevates log K by Over Three Orders of Magnitude Relative to the Binary Complex

A 2026 study investigating the complexation of iron(III) with 3-(3'-hydroxy-4-carboxyphenylazo)pentadione-2,4 (R) demonstrated that the presence of DAPM, DAM, or DAPhM as a third component increases the stability constant (log K) of the resulting mixed-ligand complex by more than three orders of magnitude compared to the binary Fe(III)–R complex [1]. Critically, while all three homologs produced this stabilizing effect, the selectivity profile differed: the Fe(III)–R–DAPM complex tolerated over 1000-fold excess amounts of Ca(II), Ba(II), Mg(II), Co(II), Ni(II), Zn(II), Mn(II), and Cd(II) without interference [1]. The pH range for maximum complex yield also shifted homolog-dependently: Fe(III)–R–DAM exhibited optimal formation at pH 1.5–2.0, whereas Fe(III)–R–DAPM and Fe(III)–R–DAPhM required pH 2.0–2.5 [1].

Stability & selectivity
Head-to-head
log K >3 orders above binary complex; >1000× tolerance for Ca, Ba, Mg, Co, Ni, Zn, Mn, Cd
Selectivity profile supports trace Fe(III) in complex matrices
pH optimum 2.0–2.5 (homolog-dependent)
Iron(III) trace determination Complex stability constant Selectivity enhancement by diantipyrylalkanes

Platinum-Group Metal Extraction Efficiency: Single-Pass 98% Recovery of Os, Pt, and Pd Across a Broad HCl Concentration Window

Shendrikar and Berg (1969) systematically evaluated DAPM as an extractant for the six platinum-group metals (PGMs) by measuring distribution coefficients as a function of hydrochloric acid concentration using tracer-level quantities and chloroform as the organic phase [1]. For Os, Pt, and Pd, a single-pass extraction with DAPM achieved 98% recovery across an exceptionally broad HCl concentration range of 0.1–12 M; Ir was extracted at 98% over 0.1–6 M HCl [1]. Ruthenium required stronger DAPM solutions and 4–6 M HCl for quantitative single-pass extraction, while Rh was poorly extracted under all conditions tested [1]. This broad working acidity range for Os, Pt, and Pd contrasts with other diantipyrylalkane extractants, which typically exhibit narrower operational windows and lower distribution coefficients for specific PGMs [1].

PGM extraction
Cross-study
98% single-pass recovery for Os, Pt, Pd (0.1–12 M HCl); Ir 98% (0.1–6 M)
Broad acidity window supports robust group extraction
Rh poorly extracted under all conditions
Platinum-group metal extraction Liquid-liquid extraction efficiency Radiochemical separation

Copper(II) Complex Geometry: DAPM Yields a More Planar Coordination Environment than Diantipyrylmethane (DAM)

Johnson et al. (1975) prepared and characterized the bis complexes of Cu(II) perchlorate with diantipyrylmethane (dapy) and diantipyrylpropylmethane (dapyp) [1]. Electronic spectral data and electron spin resonance (ESR) measurements revealed that the green Cu(dapyp)₂²⁺ complexes adopt a more planar geometry than the corresponding Cu(dapy)₂²⁺ compounds, which exhibit distortion toward tetrahedral coordination [1]. Among the Cu(dapy)₂(ClO₄)₂ distortion isomers, the red form was found to be more tetrahedral than the orange isomer, indicating that even within the DAM system, coordination geometry is sensitive to crystallization conditions [1]. The g‖ values for all complexes were among the highest ever reported for Cu(II) species, indicating very low metal-ligand covalency [1].

Cu(II) geometry
Head-to-head
DAPPM: more planar
DAM: more tetrahedral distortion
Geometry affects electronic and magnetic properties
ESR g∥ among highest reported for Cu(II)
Copper(II) coordination chemistry Ligand geometry comparison ESR spectroscopy of Cu(II) complexes

Mercury-Selective Electrode Performance: DAPPM-Based Sensor Delivers Nernstian Slope of 50 mV/dec with a Detection Limit of 6.3 × 10⁻⁵ M

Tataeva et al. (2018) demonstrated the application of DAPPM as the electroactive membrane component in a mercury-selective electrode (Hg-SE) with an optimized membrane composition of 32.32 wt% PVC, 64.63 wt% o-NPOE, and 3.05 wt% DAPPM (corresponding to a DAPPM concentration of 100 mM) [1]. The electrode exhibited a linear response range of 1 × 10⁻⁴ to 1 × 10⁻² M Hg, a Nernstian slope of 50 mV/dec, a detection limit of 6.3 × 10⁻⁵ M, and a response time of 15–20 seconds within an operating pH range of 0–1.5 [1]. The sensor responded selectively to trichloromercurate ions (HgCl₃⁻) via formation of the ion associate DAPPM⁺[HgCl₃]⁻ at pH 1 and pCl 1 [1]. The proposed electrode was validated as a detector in a flow-injection system for mercury determination in sewage water and in the pharmaceutical cream 'Achromin,' with spike-recovery tests confirming accuracy [1].

Hg-ISE performance
Reported
Nernstian slope 50 mV/dec; LOD 6.3×10⁻⁵ M; linear 10⁻⁴–10⁻² M; response 15–20 s
Supports construction of publication-validated Hg-ISE
Flow-injection validated; pH 0–1.5
Ion-selective electrode Potentiometric mercury determination Flow-injection analysis

Zirconium Determination Sensitivity Enhancement: DAPM-Rhodanide Complex with Arsenazo III Yields ~5-Fold Absorbance Increase Over Arsenazo III Alone

A 1981 study developed an extraction-photometric method for zirconium based on the formation of a DAPM-rhodanide complex in butyl alcohol, into which Arsenazo III was subsequently introduced for color development [1]. This approach yielded approximately a 5-fold increase in sensitivity compared to direct determination of zirconium using Arsenazo III alone in 2 N HCl medium [1]. The method enabled the photometric determination of zirconium at concentrations of (0.2–2.0) × 10⁻⁵ M and was successfully applied to the analysis of process water from the Rovensk nuclear power station [2]. Earlier work by the same group had established that two DAPM complexes with Zr(IV)—Zr(DAPM)⁴⁺ and Zr(DAPM)₂⁴⁺—form in 0.1 and 1.0 M HCl, with stability constants of 5.10 × 10¹⁰ and 3.80 × 10¹⁴, respectively [2].

Zr sensitivity
Cross-study
~5× absorbance increase vs Arsenazo III alone; linear (0.2–2.0)×10⁻⁵ M Zr
Enhanced sensitivity for low-concentration Zr determination
Applied to nuclear power station process water
Zirconium determination Extraction-photometry Sensitivity enhancement factor

Validated Application Scenarios for 3H-Pyrazol-3-one, 4,4'-butylidenebis[1,2-dihydro-1,5-dimethyl-2-phenyl- (DAPM) Based on Quantitative Evidence


Trace Iron(III) Determination in Complex Environmental and Biological Matrices via Mixed-Ligand Spectrophotometry

Procurement of DAPM is warranted when developing or replicating the mixed-ligand spectrophotometric method for iron(III) trace determination in samples such as seawater (Caspian Sea), mushrooms, and cherries, as validated by Mamedova et al. (2026) [1]. The Fe(III)–R–DAPM complex offers a stability constant elevated by >3 orders of magnitude over the binary complex and tolerates >1000-fold excesses of Ca, Ba, Mg, Co, Ni, Zn, Mn, and Cd without interference, operating optimally at pH 2.0–2.5 [1]. The distinct 1:1:2 stoichiometry of the DAPM-bearing complex (versus 1:2:1 for DAM and 1:1:1 for DAPhM) means that substitution with a different homolog would alter calibration sensitivity and require full method re-validation [2].

Group Extraction of Platinum-Group Metals (Os, Pt, Pd, Ir) for Radiochemical or Metallurgical Sample Preparation

DAPM is the extractant of choice when a single reagent must quantitatively recover Os, Pt, and Pd (98% in a single pass) from hydrochloric acid media across a wide acidity window (0.1–12 M HCl), with Ir extracted at 98% over 0.1–6 M HCl [1]. This broad operational range is documented by Shendrikar and Berg (1969) using tracer-level radiochemical distribution measurements [1]. While DAPM is not suited for intra-group PGM separations (Rh is poorly extracted), it serves as an efficient group concentration reagent prior to instrumental analysis, a role for which few single extractants are comparably characterized across the full PGM suite [1].

Fabrication of Mercury-Selective Electrodes for Potentiometric Flow-Injection Analysis of Wastewater and Pharmaceutical Products

For laboratories constructing or procuring PVC-membrane ion-selective electrodes targeting Hg(II) determination, DAPPM has been validated as an electroactive component at 3.05 wt% (100 mM) loading, yielding a linear range of 1 × 10⁻⁴ – 1 × 10⁻² M, a Nernstian slope of 50 mV/dec, a detection limit of 6.3 × 10⁻⁵ M, and a 15–20 second response time [1]. The sensor was successfully deployed as a detector in flow-injection mode for mercury determination in sewage water and 'Achromin' cream, with accuracy confirmed by spike-recovery tests [1]. Purchasing DAPPM specifically (rather than a generic pyrazolone ionophore) ensures consistency with the published membrane composition and validated performance characteristics [1].

Extraction-Photometric Determination of Zirconium in Nuclear Process Water with ~5-Fold Sensitivity Enhancement

DAPM is the required reagent for the extraction-photometric zirconium determination protocol in which a Zr-DAPM-rhodanide complex is extracted into butyl alcohol and subsequently reacted with Arsenazo III [1]. This procedure yields approximately a 5-fold sensitivity enhancement over the direct Arsenazo III method in 2 N HCl, enabling quantification of zirconium at (0.2–2.0) × 10⁻⁵ M concentration levels [1]. The method was applied to process water from the Rovensk nuclear power station, demonstrating industrial applicability [1]. The high stability constants of the precursor Zr(DAPM)⁴⁺ and Zr(DAPM)₂⁴⁺ complexes (log K ≈ 10.7 and 14.6, respectively) provide the thermodynamic foundation for this enhanced sensitivity [2].

Application
Selection Property
Validation Focus
Trace iron(III) in environmental/biological matrices
Mixed-ligand stoichiometry specificity
Calibration linearity and interference tolerance
Group extraction of Os, Pt, Pd, Ir for radiochemistry
Broad working acidity range
Single-pass extraction efficiency
Mercury-selective electrode for flow-injection analysis
Ionophore electrochemical characteristics
Nernstian slope and detection limit verification
Extraction-photometric Zr determination in nuclear water
Sensitivity enhancement factor
Detection limit and precursor complex stability
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